Nafcillin Sodium, also known as NAFCILLIN SODIUM, is a semi-synthetic beta-lactam antibiotic belonging to the penicillin class. [] It is derived from penicillin and exhibits activity against a range of gram-positive bacteria, particularly those producing penicillinase, an enzyme that inactivates many penicillins. [] Nafcillin Sodium is often employed in laboratory settings to study bacterial resistance mechanisms, investigate the formation of lyotropic liquid crystals, and develop analytical techniques for its detection and quantification. [, , , ]
Nafcillin sodium is derived from the penicillin core structure and is specifically designed to resist degradation by beta-lactamase enzymes produced by certain bacteria. Its molecular formula is , with a molecular weight of approximately 454.48 g/mol . It belongs to the class of penicillinase-resistant penicillins, which are used primarily to treat infections caused by penicillin-resistant organisms.
The synthesis of nafcilin sodium monohydrate involves several chemical reactions. One method includes the reaction of nafcillin acid with sodium bicarbonate in a controlled environment. The process typically occurs in a three-necked flask where water and acetone are mixed with sodium bicarbonate under stirring at controlled temperatures (around 26-28 °C). This method allows for the formation of nafcilin sodium by neutralizing the acid form and precipitating the sodium salt .
Another documented method describes the use of organic solvents and various reagents to achieve high yields of nafcilin sodium monohydrate. The synthesis parameters, such as temperature, pH, and reaction time, are critical for optimizing the yield and purity of the final product.
The molecular structure of nafcilin sodium monohydrate features a beta-lactam ring fused with a thiazolidine ring. The presence of a sodium ion (Na) balances the negative charge from the carboxylate group in the penicillin structure. The structural formula can be represented as follows:
The compound exists as a monohydrate, meaning it incorporates one molecule of water per formula unit. This structural characteristic influences its solubility and stability . The compound exhibits specific spectral properties that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.
Nafcillin sodium undergoes various chemical reactions typical for beta-lactam antibiotics, including hydrolysis under acidic or basic conditions, which can lead to degradation products. The stability studies indicate that under certain conditions (e.g., elevated temperatures), nafcilin can degrade into various impurities . These reactions are crucial for understanding its shelf life and storage requirements.
Nafcillin exerts its antibacterial effects primarily by binding to penicillin-binding proteins located on the bacterial cell wall. This binding inhibits the transpeptidation enzyme necessary for cross-linking peptidoglycan layers in bacterial cell walls, ultimately leading to cell lysis and death during active multiplication . Nafcillin's resistance to beta-lactamase allows it to maintain efficacy against certain resistant strains that would otherwise degrade conventional penicillins.
Nafcillin sodium monohydrate is characterized by several key physical properties:
Nafcillin sodium monohydrate is primarily used in clinical settings for treating infections caused by susceptible Gram-positive bacteria, particularly those resistant to other penicillins due to beta-lactamase production. Common applications include:
In addition to its therapeutic uses, nafcilin sodium has applications in research settings where it serves as a tool for studying bacterial resistance mechanisms and antibiotic efficacy.
Nafcillin sodium monohydrate emerged as a critical therapeutic agent following the introduction of penicillin, specifically designed to combat the growing challenge of penicillinase-producing Staphylococcus aureus strains. Developed in the 1960s, it received FDA approval in 1970 as a second-generation penicillinase-resistant penicillin [5] [10]. This antibiotic represented a significant advancement over earlier penicillins due to its inherent resistance to bacterial β-lactamase enzymes—a major mechanism of microbial resistance at the time. Its development was driven by the urgent need to address hospital-acquired staphylococcal infections that had rendered first-generation penicillins therapeutically ineffective [3] [9].
Pharmacologically, nafcillin belongs to the isoxazolyl penicillin subclass, sharing structural and functional similarities with oxacillin and methicillin. However, nafcillin exhibits distinct pharmacokinetic properties, including hepatobiliary elimination (primary route) and reduced renal excretion compared to other penicillinase-resistant penicillins. This characteristic makes it particularly valuable for patients with renal impairment [2] [10]. Its spectrum remains narrowly focused against Gram-positive bacteria, with no meaningful activity against Gram-negative organisms, positioning it as a targeted therapeutic option for confirmed penicillinase-producing staphylococcal infections [1] [9].
Table 1: Pharmacological Classification of Nafcillin Sodium Monohydrate
Classification Level | Designation |
---|---|
Antibiotic Class | β-Lactam antibiotic |
Pharmacological Subclass | Penicillinase-resistant penicillin (second-generation) |
Chemical Subgroup | Isoxazolyl penicillin |
Spectrum Activity | Narrow-spectrum (Gram-positive bacteria, primarily Staphylococcus aureus) |
Molecular Target | Penicillin-binding proteins (PBPs) |
Nafcillin sodium monohydrate possesses the systematic chemical name monosodium (2S,5R,6R)-6-(2-ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrate, reflecting its complex stereochemistry and functional components [2] [7]. Its molecular formula is C₂₁H₂₁N₂NaO₅S·H₂O, with a molecular weight of 454.47 g/mol [1] [8]. The compound features a bicyclic β-lactam-thiazolidine ring system characteristic of all penicillins, but differentiates itself through a bulky 2-ethoxynaphthoyl side chain attached to the 6-amino position of the β-lactam ring [7] [10]. This sterically hindering side chain is the key structural determinant conferring resistance to penicillinase enzymes [3].
The sodium cation in nafcillin sodium monohydrate forms an ionic bond with the carboxylate group at position 2 of the thiazolidine ring, enhancing its water solubility compared to the free acid form. Crystallographic studies reveal that the monohydrate structure incorporates a single water molecule within its crystal lattice, significantly influencing its solid-state stability and dissolution properties [7] [8]. The spatial orientation of the 2-ethoxy group on the naphthalene ring creates optimal steric hindrance, physically blocking access of β-lactamase enzymes to the scissile amide bond in the β-lactam ring while still permitting interaction with penicillin-binding proteins on bacterial cell walls [1] [3].
Degradation studies indicate that nafcillin sodium monohydrate is susceptible to hydrolytic degradation under acidic and alkaline conditions, primarily through β-lactam ring opening. The presence of the hydrate water molecule contributes to stability against thermal decomposition, with degradation typically occurring above 200°C [7]. These structural attributes necessitate strict control of humidity during manufacturing and storage to maintain crystalline integrity and prevent amorphous conversion, which accelerates degradation [6] [8].
The regulatory status of nafcillin sodium monohydrate varies significantly across international markets, reflecting diverse pharmaceutical approval frameworks. In the United States, it is approved under Abbreviated New Drug Applications (ANDAs) and marketed in parenteral formulations (vials containing 1g, 2g, and 10g powders for reconstitution) [2] [10]. The FDA classifies it as a generic antibiotic with specific requirements for demonstrating therapeutic equivalence to the reference listed drug. Current Good Manufacturing Practice (cGMP) compliance is strictly enforced for sterile manufacturing processes, particularly concerning endotoxin limits and sterility testing [6].
Health Canada maintains nafcillin on its List of Drugs Currently Regulated as New Drugs, requiring submission through Division 8 of the Food and Drug Regulations [4]. Unlike natural health products, even naturally derived substances in this list are regulated as new drugs when intended for therapeutic purposes. The European Medicines Agency classifies nafcillin as an established antibiotic, subject to centralized review procedures for marketing authorization, with strict impurity profiling requirements (including control of degradation products like nafcilloic acid and dimeric impurities) [8].
Industrial production faces substantial challenges, including the complex multi-step synthesis requiring specialized facilities for sterile manufacturing and cold-chain storage. The global market is characterized by moderate demand volatility, driven primarily by hospital-acquired methicillin-sensitive Staphylococcus aureus (MSSA) infections. Production costs are significantly influenced by the sodium exchange process during final purification and the lyophilization of the monohydrate form [7]. Recent supply chain assessments indicate production concentration among a limited number of manufacturers, including Baxter Healthcare Corporation and Eugia US LLC, with significant implications for drug accessibility during shortages [6] [10].
Table 2: Global Regulatory Status Timeline
Year | Regulatory Milestone |
---|---|
1970 | Initial FDA approval for injectable formulations |
1999 | Addition to Health Canada's New Drugs List |
2012 | Health Canada's regulatory streamlining for subsequent market entries |
2017 | Revision of FDA-approved labeling for premixed frozen solutions (GALAXY containers) |
2024 | Current regulatory status maintenance with ANDA requirements |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4